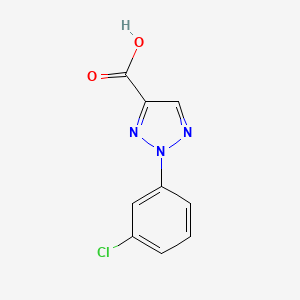
2-(3-chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, commonly referred to as 2-CPCA, is a synthetic organic compound that belongs to the family of triazole compounds. It is a white crystalline solid with a molecular weight of 221.6 g/mol and a melting point of 121-123°C. 2-CPCA has a variety of applications in the pharmaceutical and biomedical industries, as well as in laboratory experiments.
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness in inhibiting corrosion of metals. A related triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated significant corrosion inhibition for mild steel in acidic media, with inhibition efficiencies up to 99% in hydrochloric acid and 80% in sulfuric acid. The adsorption of this derivative followed Langmuir's adsorption isotherm, indicating its potential as a corrosion inhibitor (Lagrenée et al., 2002).
Synthesis of Biologically Active Compounds
The synthesis and structural characterization of triazole derivatives have been explored, revealing their potential in forming biologically active compounds. For instance, the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its structural studies have contributed to the understanding of its potential applications in developing new pharmaceuticals (Şahin et al., 2014).
Drug Synthesis and Peptidomimetics
Triazole-based compounds, including those related to 5-amino-1,2,3-triazole-4-carboxylic acid, have been developed for the synthesis of peptidomimetics and other biologically active compounds. A ruthenium-catalyzed cycloaddition process has been developed to create a protected version of this amino acid, which is crucial for the preparation of compounds with potential biological activity, including inhibitors for HSP90, demonstrating their relevance in drug discovery (Ferrini et al., 2015).
Cross-Coupling Reactions
The utility of the carboxylic acid anion moiety of triazole derivatives in directing cross-coupling reactions has been demonstrated, showing selective production of substituted nicotinic acids and triazoles under various conditions. This highlights the importance of triazole derivatives in synthetic organic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications (Houpis et al., 2010).
Antifungal and Anti-inflammatory Agents
The synthesis of triazole derivatives has led to the discovery of compounds with significant antifungal and anti-inflammatory activities. For instance, Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit have shown potent antifungal activity against certain strains at specific concentrations, indicating their potential use as antifungal agents (Yu-gu, 2015).
Properties
IUPAC Name |
2-(3-chlorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-2-1-3-7(4-6)13-11-5-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDFNMOCDXLNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210206 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90839-69-3 | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90839-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)





![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)



